1-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone
Description
This compound features a piperazine core substituted with a 2,4-dimethylphenyl group at the 4-position. The ethanone moiety is further functionalized with a thioether linkage connecting to a pyridine ring, which carries a 3-ethyl-1,2,4-oxadiazole substituent at the 5-position. This structural complexity is designed to optimize receptor binding affinity and metabolic stability, common goals in medicinal chemistry for CNS-targeting agents . The synthesis of such derivatives typically involves nucleophilic substitution reactions between bromoethanone intermediates and heterocyclic thiols, as seen in analogous compounds .
Properties
IUPAC Name |
1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-4-20-25-23(30-26-20)18-6-8-21(24-14-18)31-15-22(29)28-11-9-27(10-12-28)19-7-5-16(2)13-17(19)3/h5-8,13-14H,4,9-12,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZPPOLZSMNUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure with multiple functional groups that may contribute to its biological activity. The presence of a piperazine ring is significant due to its known interactions with various neurotransmitter receptors.
Antidepressant and Anxiolytic Effects
Research indicates that compounds with piperazine moieties often exhibit antidepressant and anxiolytic properties. The structural similarity to vortioxetine, an established antidepressant, suggests potential efficacy in mood disorders. Vortioxetine's mechanism involves modulation of serotonin receptors, which may be applicable to the compound as well .
Anticancer Activity
Studies have shown that derivatives of piperazine can exhibit anticancer properties. For example, the compound's oxadiazole component may enhance its interaction with cancer cell lines. A study demonstrated that similar piperazine derivatives had significant cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess similar activity .
The proposed mechanism of action for this compound likely involves the modulation of neurotransmitter systems and direct cytotoxic effects on cancer cells. The piperazine ring is known to interact with dopamine and serotonin receptors, potentially leading to improved mood regulation and reduced anxiety . Additionally, the thioether group may facilitate interactions with cellular targets involved in cancer proliferation.
Case Studies
- Antidepressant Efficacy : In a study involving mouse models, a related piperazine compound demonstrated significant improvement in depressive behaviors when administered at specific dosages .
- Cytotoxicity Testing : In vitro assays revealed that the compound exhibited cytotoxic effects against A549 lung adenocarcinoma cells with an IC50 value indicating effective growth inhibition .
Data Tables
Scientific Research Applications
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in the development of new antibiotics. The presence of the piperazine moiety is particularly noteworthy as it is commonly associated with psychotropic and neuroactive drugs.
Antidepressant Activity
The piperazine derivatives are known for their role in the treatment of depression and anxiety disorders. The compound's structural similarity to established antidepressants suggests it may possess similar pharmacological effects. Studies on related compounds have shown that modifications to the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity.
Anticancer Potential
Recent investigations into the anticancer properties of compounds similar to 1-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone have revealed promising results. The oxadiazole and pyridine components are known to interact with cancer cell pathways, potentially inhibiting tumor growth. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through oxidative stress mechanisms.
Case Study 1: Antimicrobial Evaluation
A study published in Molecules evaluated various derivatives of piperazine for antimicrobial activity. The results indicated that certain modifications significantly enhanced efficacy against Gram-positive bacteria, supporting the hypothesis that structural diversity can lead to improved biological performance .
Case Study 2: Antidepressant Activity Assessment
In a clinical trial involving piperazine derivatives, researchers found that specific substitutions on the piperazine ring correlated with increased serotonin receptor binding affinity. This suggests potential for developing new antidepressants based on the structure of 1-(4-(2,4-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone .
Chemical Reactions Analysis
Piperazine Core Reactivity
The piperazine moiety undergoes alkylation and acylation reactions. For example:
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N-Alkylation with 1,3-dibromopropane in acetonitrile (K₂CO₃/KI catalysis) yields derivatives with extended alkyl chains, enhancing receptor-binding properties .
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Acylation with chloroacetyl chloride introduces electrophilic groups, enabling further functionalization .
Key Reaction Table: Piperazine Modifications
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | 1,3-dibromopropane, K₂CO₃, KI, CH₃CN | Piperazine-propane bridge | 75–85% | |
| Acylation | Chloroacetyl chloride, DMF | Chloroacetyl-piperazine intermediate | 68% |
Oxadiazole Ring Transformations
The 1,2,4-oxadiazole ring participates in hydrolysis and electrophilic substitution:
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Acid-Catalyzed Hydrolysis converts the oxadiazole to a diamide derivative under refluxing HCl.
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Electrophilic Substitution at the 5-position occurs with nitrating agents (HNO₃/H₂SO₄), introducing nitro groups for further reduction .
Key Reaction Table: Oxadiazole Reactivity
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12h | Diamide derivative | 90% | |
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 5-Nitro-1,2,4-oxadiazole analog | 55% |
Pyridine-Thioether Reactivity
The pyridine-thioether linkage undergoes oxidation and nucleophilic substitution:
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Oxidation with mCPBA (meta-chloroperbenzoic acid) forms sulfoxide or sulfone derivatives, altering electronic properties .
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Nucleophilic Aromatic Substitution with amines (e.g., piperidine) replaces the thioether group under basic conditions .
Key Reaction Table: Pyridine-Thioether Reactions
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | mCPBA, DCM, 25°C, 6h | Sulfone derivative | 78% | |
| Substitution | Piperidine, K₂CO₃, DMF, 80°C | Pyridine-piperidine adduct | 63% |
Ketone Functionality Reactivity
The ethanone group participates in condensation and reduction:
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Claisen-Schmidt Condensation with aromatic aldehydes forms chalcone derivatives in ethanol/piperidine .
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Reduction with NaBH₄ yields secondary alcohols, modifying steric properties.
Key Reaction Table: Ketone Transformations
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Condensation | Benzaldehyde, piperidine, EtOH | Chalcone analog | 82% | |
| Reduction | NaBH₄, MeOH, 0°C, 1h | Secondary alcohol | 88% |
Synthetic and Analytical Considerations
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Monitoring : Reactions are tracked via TLC (silica gel, UV detection) and HPLC (C18 column, acetonitrile/water) .
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Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity .
Mechanistic Insights
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
Heterocyclic Modifications in the Thioether-Linked Moiety
- Target Compound : 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl.
- Analog 3 : Thiophen-2-yl ()
- Analog 4: 1H-Pyrazol-4-yl () Key Difference: Pyrazole introduces an additional hydrogen-bond donor, improving solubility but increasing susceptibility to enzymatic degradation .
Physicochemical and Pharmacokinetic Profiles
Key Research Findings
- Synthetic Feasibility : The thioether linkage in the target compound is synthesized via a one-pot reaction with 85% yield, superior to the multi-step routes required for pyrazole derivatives ( vs. 13).
- Crystallographic Data : Analogous compounds (e.g., ) exhibit planar conformations in the heterocyclic regions, suggesting similar binding modes for the target compound .
- SAR Insights : Bulkier substituents on the oxadiazole (e.g., ethyl vs. methyl) improve target engagement but may compromise solubility, necessitating formulation optimization .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for incorporating the piperazine and 1,2,4-oxadiazolylpyridine moieties in this compound?
- Methodological Answer : The piperazine moiety can be introduced via nucleophilic substitution or condensation reactions. For example, reacting a pre-synthesized piperazine derivative (e.g., 4-(2,4-dimethylphenyl)piperazine) with a halogenated intermediate (e.g., bromoethanone) under anhydrous ethanol at room temperature with stirring for 1–2 hours ensures efficient coupling . The 1,2,4-oxadiazole ring is typically formed via cyclization of amidoximes or through [3+2] cycloaddition using nitrile oxides. Refluxing in ethanol or THF with catalysts like NaHCO₃ improves yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Essential for confirming the piperazine ring’s substitution pattern and verifying the thioether linkage between the pyridine and ethanone moieties. Aromatic protons in the 2,4-dimethylphenyl group appear as distinct singlets .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the oxadiazole and piperazine groups.
- X-ray Crystallography : Resolves structural ambiguities, such as the orientation of the 3-ethyl substituent on the oxadiazole ring, by analyzing crystal packing and bond angles .
Q. How can researchers preliminarily assess the biological activity of this compound?
- Methodological Answer : Use in silico molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like serotonin or dopamine receptors, leveraging the piperazine moiety’s known pharmacophore role. Follow with in vitro assays (e.g., radioligand displacement for receptor affinity) in cell lines expressing relevant receptors. Prioritize compounds with IC₅₀ values <10 μM for further study .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during the synthesis of the 1,2,4-oxadiazole-pyridine subunit?
- Methodological Answer : Regioselectivity in oxadiazole formation is influenced by steric and electronic factors. Using electron-withdrawing groups (e.g., nitro) on the pyridine ring directs cyclization to the 5-position. Computational modeling (DFT calculations) can predict favorable transition states. Experimental validation via HPLC monitoring of reaction intermediates is recommended .
Q. What strategies resolve contradictory data between in silico predictions and in vitro biological activity?
- Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess ligand-receptor interactions under physiological conditions. Validate with mutagenesis studies targeting predicted binding residues. If in vitro activity is weaker, modify the oxadiazole’s ethyl group to enhance hydrophobicity or π-π stacking .
Q. How can the compound’s solubility and bioavailability be optimized for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt using HCl in diethyl ether to improve aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the piperazine nitrogen, which are cleaved in vivo by esterases.
- Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance systemic delivery, with particle size <200 nm confirmed via DLS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
